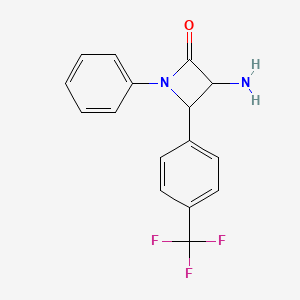
1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an oxazolidinone ring, a phenyl group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.
Addition of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the oxazolidinone intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetyloxy group can modulate the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-3-[(5S)-5-(Hydroxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: This compound lacks the acetyloxy group, which may affect its solubility and reactivity.
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-chlorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: The presence of a chlorophenyl group instead of a fluorophenyl group can alter its chemical properties and biological activity.
Uniqueness
The unique combination of the oxazolidinone ring, phenyl group, and fluorophenyl group in (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone contributes to its distinct chemical properties and potential applications. The acetyloxy group further enhances its solubility and stability, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
433953-58-3 |
|---|---|
Fórmula molecular |
C22H22FNO5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentyl] acetate |
InChI |
InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3 |
Clave InChI |
RVZCOWDYEYRQKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)

